molecular formula C21H21N3O B12134937 3,5-Diphenylpyrazolyl piperidyl ketone

3,5-Diphenylpyrazolyl piperidyl ketone

Cat. No.: B12134937
M. Wt: 331.4 g/mol
InChI Key: QORCLELQDNEVDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction, where 3,5-disubstituted-1H-pyrazoles are obtained in high yields . The reaction conditions often involve the use of ketones such as trans-4-phenyl-3-buten-2-one, β-ionone, and trans-chalcone .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The development of cost-effective and efficient synthetic routes is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenylpyrazolyl piperidyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Nucleophiles and electrophiles: Such as halogens, alkyl groups, and acyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3,5-Diphenylpyrazolyl piperidyl ketone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives, such as:

Uniqueness

3,5-Diphenylpyrazolyl piperidyl ketone is unique due to its combined structural features of pyrazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(3,5-diphenylpyrazol-1-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C21H21N3O/c25-21(23-14-8-3-9-15-23)24-20(18-12-6-2-7-13-18)16-19(22-24)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2

InChI Key

QORCLELQDNEVDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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